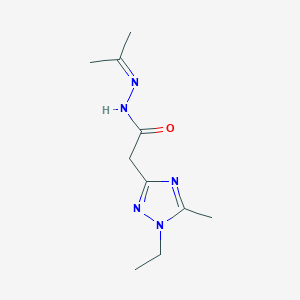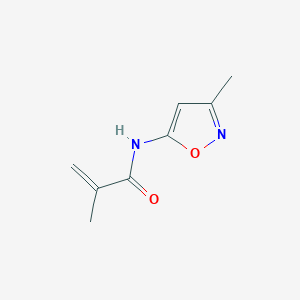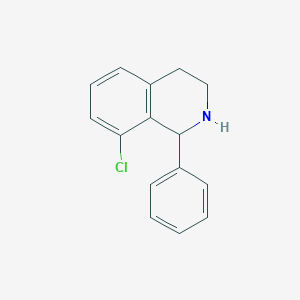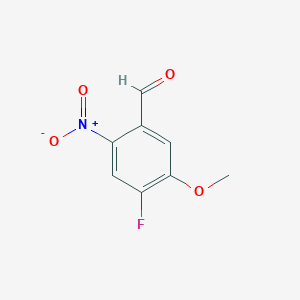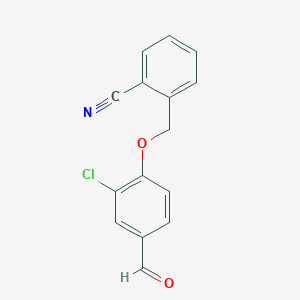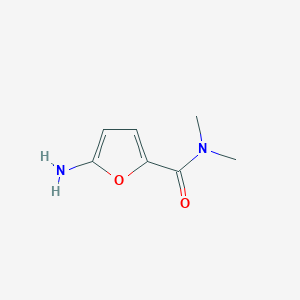
7-Isopropyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a saturated five-membered oxygen heterocycle fused to a benzene ring, with an isopropyl group attached at the seventh position. Dihydrobenzofurans are known for their rigid molecular structure and moderate ring strain, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclisation and rearrangement reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen heterocycle and the isopropyl group, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
7-Isopropyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced inflammation . Molecular docking studies have also demonstrated its binding affinity to various proteins, suggesting potential antiviral and antibacterial effects .
Comparison with Similar Compounds
7-Isopropyl-2,3-dihydrobenzofuran can be compared to other dihydrobenzofuran derivatives and benzofuran compounds:
2,3-Dihydrobenzofuran: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
Benzofuran: Contains an unsaturated furan ring, leading to increased ring strain and different chemical properties.
Other Substituted Dihydrobenzofurans: Variations in substituent groups (e.g., methyl, ethyl) can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
7-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
MTRIGJKQTOPWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



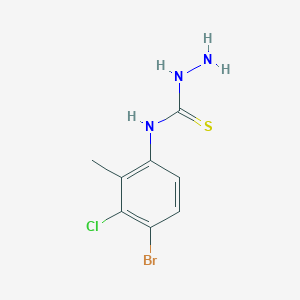
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
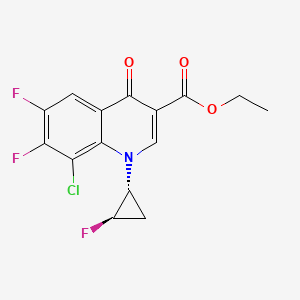
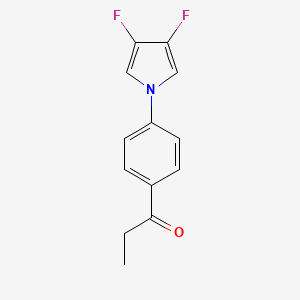
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
